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molecular formula C15H14O2 B8639201 3-Hydroxy-1,3-diphenylpropan-1-one CAS No. 42052-51-7

3-Hydroxy-1,3-diphenylpropan-1-one

Cat. No. B8639201
M. Wt: 226.27 g/mol
InChI Key: ZTCFOSQTSRNLHW-UHFFFAOYSA-N
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Patent
US06573405B1

Procedure details

A mixture of phenyl trimethoxy ethylene (0.005 mol) and benzaldehyde (0.005 mol) in ZnCl2-Choline chloride (2:1) melt (0.5 ml) was stirred mechanically for 10 minutes and silylated intermediate was pipetted out and treated with HCl(1N)/MeOH (1:10) to give pure 3-hydroxy 1,3-diphenyl-1-propanone quantitatively.
Name
phenyl trimethoxy ethylene
Quantity
0.005 mol
Type
reactant
Reaction Step One
Quantity
0.005 mol
Type
reactant
Reaction Step One
Name
ZnCl2 Choline chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([O:13]C)=[C:8](OC)OC)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl.CO>[Cl-].[Cl-].[Zn+2].[Cl-].OCC[N+](C)(C)C>[OH:13][CH:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH2:8][C:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:22] |f:4.5.6.7.8|

Inputs

Step One
Name
phenyl trimethoxy ethylene
Quantity
0.005 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(=C(OC)OC)OC
Name
Quantity
0.005 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
ZnCl2 Choline chloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Cl-].[Zn+2].[Cl-].OCC[N+](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred mechanically for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC(CC(=O)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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